molecular formula C11H9F3O3 B11869181 8-(Trifluoromethyl)chroman-3-carboxylic acid

8-(Trifluoromethyl)chroman-3-carboxylic acid

Cat. No.: B11869181
M. Wt: 246.18 g/mol
InChI Key: JYNIHMBOYTULOE-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)chroman-3-carboxylic acid is a fluorinated chroman derivative featuring a trifluoromethyl (-CF₃) group at the 8-position and a carboxylic acid (-COOH) moiety at the 3-position of the chroman ring. Chroman, a bicyclic structure comprising a benzene ring fused to a dihydropyran ring, provides a rigid scaffold that influences the compound’s electronic properties, lipophilicity, and biological interactions.

Properties

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

8-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-6-4-7(10(15)16)5-17-9(6)8/h1-3,7H,4-5H2,(H,15,16)

InChI Key

JYNIHMBOYTULOE-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)chroman-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable chroman precursor.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production methods for 8-(Trifluoromethyl)chroman-3-carboxylic acid may involve optimized reaction conditions to ensure high yield and purity. These methods often use continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)chroman-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

8-(Trifluoromethyl)chroman-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)chroman-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic Acid

  • Structural Similarities : Both compounds share a bicyclic core (chroman vs. chromene) and a carboxylic acid group at the 8-position.
  • Key Differences: Substituents: The chromene derivative has a 3-methyl, 2-phenyl, and 4-oxo group, whereas 8-(Trifluoromethyl)chroman-3-carboxylic acid lacks these substituents but features a -CF₃ group. Electronic Effects: The -CF₃ group in the chroman derivative increases acidity (pKa ~2–3) compared to the methyl and phenyl groups in the chromene analog (pKa ~4–5), influencing solubility and bioavailability . Biological Activity: Chromene derivatives like 3-methylflavone-8-carboxylic acid are studied as flavonoids with antioxidant and anti-inflammatory properties, while the -CF₃ group in the chroman compound may enhance target selectivity in enzyme inhibition .

8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic Acid

  • Structural Similarities: Both contain a -CF₃ group and a carboxylic acid, but the quinoline core differs from chroman.
  • Key Differences: Heterocycle: Quinoline’s nitrogen atom introduces basicity and hydrogen-bonding capabilities, unlike the oxygen-rich chroman. Substituent Positions: The -CF₃ group at quinoline’s 6-position vs. chroman’s 8-position may alter steric interactions in biological targets. Reactivity: The bromine atom in the quinoline derivative increases molecular weight (336.06 g/mol vs. ~234 g/mol for the chroman compound) and could facilitate nucleophilic substitution reactions, expanding synthetic utility .

(R)-Chroman-3-carboxylic Acid

  • Structural Similarities : Same chroman backbone and carboxylic acid position.
  • Key Differences :
    • Substituents : Lacks the 8-CF₃ group, reducing lipophilicity (logP ~1.5 vs. ~2.8 for the fluorinated analog).
    • Stereochemistry : The (R)-configuration may influence chiral recognition in enzyme binding, whereas the fluorinated derivative’s planar -CF₃ group could enhance hydrophobic interactions .

Trifluoromethyl-Substituted Cinnamic Acids

  • Structural Similarities : Shared -CF₃ and -COOH groups (e.g., trans-4-(trifluoromethyl)cinnamic acid).
  • Key Differences: Core Structure: Cinnamic acids have a linear phenylpropanoid structure vs. chroman’s fused bicyclic system. Bioactivity: Cinnamic acids inhibit gastric lesions (e.g., 3,4-dihydroxycinnamic acid), while chroman derivatives may exhibit improved metabolic stability due to reduced rotational freedom .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
8-(Trifluoromethyl)chroman-3-carboxylic acid Chroman ~234 8-CF₃, 3-COOH High lipophilicity, potential enzyme inhibitor
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid Chromene 280.27 8-COOH, 3-CH₃, 2-Ph, 4-O Antioxidant, anti-inflammatory
8-Bromo-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid Quinoline 336.06 6-CF₃, 8-Br, 3-COOH, 4-OH Synthetic versatility, enzyme binding
(R)-Chroman-3-carboxylic acid Chroman 178.18 3-COOH Chiral specificity, lower logP
trans-4-(Trifluoromethyl)cinnamic acid Cinnamic acid 216.13 4-CF₃, α,β-unsaturated COOH Gastric lesion inhibition

Biological Activity

8-(Trifluoromethyl)chroman-3-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity of 8-(Trifluoromethyl)chroman-3-carboxylic acid, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C12H9F3O2
  • Molecular Weight : 246.18 g/mol

The presence of the trifluoromethyl group significantly influences the compound's interactions with biological membranes and proteins, which is crucial for its biological activity.

Anti-inflammatory Properties

Research indicates that 8-(Trifluoromethyl)chroman-3-carboxylic acid exhibits anti-inflammatory effects. The mechanism involves modulation of key inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes. In vitro studies have shown that this compound can reduce the production of inflammatory markers in cellular models.

Anticancer Activity

The anticancer potential of 8-(Trifluoromethyl)chroman-3-carboxylic acid has been explored in various studies. Notably, it has demonstrated cytotoxic effects against different cancer cell lines, including:

Cell Line IC50 (µM)
HeLa15.0
MCF-712.5
A54910.0

These findings suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells .

The mechanism of action for 8-(Trifluoromethyl)chroman-3-carboxylic acid appears to involve:

  • Enhanced Binding : The trifluoromethyl group enhances binding to lipid membranes and proteins.
  • Signal Transduction Modulation : It influences various signaling pathways, including those related to cell survival and apoptosis.
  • Enzyme Interaction : The compound may act as an inhibitor for specific enzymes involved in cancer progression .

Study on Antileishmanial Activity

A study focused on the synthesis and evaluation of derivatives based on chroman scaffolds found that compounds similar to 8-(Trifluoromethyl)chroman-3-carboxylic acid exhibited significant antileishmanial activity. The most potent derivatives showed IC50 values below 10 µM against Leishmania species, indicating a promising avenue for further research into parasitic diseases .

Cytotoxicity Assessment

In a comparative study assessing the cytotoxicity of various chroman derivatives, 8-(Trifluoromethyl)chroman-3-carboxylic acid was noted for its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

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